molecular formula C19H22F2N6OS B2814519 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide CAS No. 946313-92-4

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide

Cat. No. B2814519
CAS RN: 946313-92-4
M. Wt: 420.48
InChI Key: ZEXJVSJILANQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H22F2N6OS and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CDK2 Inhibitors in Cancer Treatment

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which has been discovered as a novel inhibitor of CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Molecular Modeling Investigations

The compound can be used in molecular modeling investigations . These investigations can provide insights into the interactions between the compound and its target proteins, which can guide the design of more potent and selective inhibitors .

Cell Cycle Progression Studies

The compound can be used to study cell cycle progression . It has been shown to cause significant alterations in cell cycle progression , which can provide insights into the mechanisms of cell cycle regulation and the roles of CDK2 in this process .

Apoptosis Induction Studies

The compound can be used to study apoptosis induction . It has been shown to induce apoptosis in HCT cells , which can provide insights into the mechanisms of apoptosis and the roles of CDK2 in this process .

Drug Discovery and Development

The compound can be used in drug discovery and development . Its potent inhibitory activity against CDK2 and its cytotoxic activities against various cancer cell lines make it a promising candidate for the development of new anticancer drugs .

Physicochemical Property Prediction

The compound can be used in the prediction of physicochemical properties . Its structure can be used to generate reliable QSPR and ANN models, which can predict various physicochemical properties of the compound .

properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N6OS/c1-3-7-22-16-13-11-24-27(17(13)26-19(25-16)29-4-2)9-8-23-18(28)12-5-6-14(20)15(21)10-12/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,23,28)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXJVSJILANQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide

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